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Compound of Interest

Compound Name: 1,3-Butanesultone

Cat. No.: B1583158 Get Quote

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) Characteristics of 5-Methyl-1,2-oxathiolane 2,2-dioxide

Introduction
1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No.

3289-23-4), is a member of the sultone family of compounds, which are cyclic esters of

hydroxysulfonic acids.[1] Sultones are recognized for their utility as versatile intermediates in

organic synthesis, serving as potent alkylating agents to introduce sulfonate functionalities into

various molecules.[1] This modification can significantly alter the physicochemical properties of

the parent compound, such as its solubility.[2] The application of sultones extends to the

synthesis of surfactants, ionic liquids, and as electrolyte additives in lithium-ion batteries.[1]

Given the significance of this class of compounds, a thorough understanding of their structural

and electronic properties is paramount for their effective application in research and

development. Spectroscopic analysis provides a powerful toolkit for the elucidation of

molecular structure. This technical guide offers a comprehensive overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-
Butanesultone.

It is important to note that while 1,3-Butanesultone is commercially available, a complete set

of its experimentally-derived spectroscopic data is not readily accessible in public databases.[3]

[4][5][6] Therefore, this guide will present a detailed analysis based on established

spectroscopic principles and data from closely related analogues, such as 1,4-Butanesultone
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and 1,3-Propanesultone, to provide a robust, predictive framework for the spectroscopic

characterization of 1,3-Butanesultone.

Molecular Structure
The structural formula of 1,3-Butanesultone reveals a five-membered ring containing a

sulfonate ester group, with a methyl substituent at the 5-position.

Figure 1: Chemical structure of 1,3-Butanesultone (5-Methyl-1,2-oxathiolane 2,2-dioxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,3-Butanesultone are

discussed below.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-Butanesultone is expected to exhibit distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts are

influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the

anisotropic effects of the S=O bonds.

Predicted ¹H NMR Data (in CDCl₃)

Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

Ha ~4.8 - 5.0 m

Hb ~2.2 - 2.4 m

Hc ~2.6 - 2.8 m

Hd ~1.5 d ~6.5

Interpretation:
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Ha (methine proton): This proton is attached to the carbon bearing the oxygen atom of the

sultone ring and a methyl group. Its position is expected to be the most downfield due to the

deshielding effect of the adjacent oxygen atom.

Hb and Hc (methylene protons): These protons are on the carbon atoms adjacent to the

methine and the sulfur-bearing carbon, respectively. They will likely appear as complex

multiplets due to diastereotopicity and coupling to each other and to the neighboring protons.

Hd (methyl protons): The protons of the methyl group will appear as a doublet due to

coupling with the adjacent methine proton (Ha).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are influenced by the hybridization and the electronic environment of each

carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)

C=O (Sultone) Not Applicable

C-O ~75 - 80

C-S ~50 - 55

CH₂ ~25 - 30

CH₃ ~20 - 25

Interpretation:

C-O Carbon: The carbon atom bonded to the oxygen of the sultone ring is expected to have

the most downfield chemical shift due to the high electronegativity of oxygen.

C-S Carbon: The carbon atom attached to the sulfur atom will also be deshielded, though to

a lesser extent than the C-O carbon.
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CH₂ Carbon: The methylene carbon will have a chemical shift in the aliphatic region.

CH₃ Carbon: The methyl carbon will appear at the most upfield position in the spectrum.

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of a sample like 1,3-Butanesultone is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Butanesultone in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and

a longer relaxation delay may be necessary to obtain a good spectrum, especially for

quaternary carbons (though none are present in 1,3-Butanesultone).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1583158?utm_src=pdf-body
https://www.benchchem.com/product/b1583158?utm_src=pdf-body
https://www.benchchem.com/product/b1583158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Predicted Absorption Range (cm⁻¹)

S=O (asymmetric stretch) ~1340 - 1360

S=O (symmetric stretch) ~1150 - 1170

C-O-S stretch ~1000 - 1020

C-H (sp³ stretch) ~2850 - 3000

Interpretation:

The most characteristic feature in the IR spectrum of 1,3-Butanesultone will be the strong

absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the

S=O bonds in the sulfonate ester group. The presence of sp³ C-H and C-O-S stretching

vibrations will also be evident.

Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a liquid sample like 1,3-Butanesultone is:

Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean salt plates first and then the spectrum of the

sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the

fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum Data
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m/z Predicted Fragment

136 [M]⁺ (Molecular Ion)

72 [M - SO₂]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Interpretation:

The electron ionization (EI) mass spectrum of 1,3-Butanesultone is expected to show a

molecular ion peak at m/z 136, corresponding to its molecular weight. A prominent

fragmentation pathway for sultones is the loss of sulfur dioxide (SO₂), which would result in a

fragment ion at m/z 72. Further fragmentation of the hydrocarbon portion would lead to smaller

alkyl fragments.

[C₄H₈O₃S]⁺˙
m/z = 136

[C₄H₈O]⁺˙
m/z = 72

-SO₂ [C₃H₅]⁺
m/z = 41

-CH₂O

Click to download full resolution via product page

Figure 2: Proposed mass spectral fragmentation pathway for 1,3-Butanesultone.

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and

mass spectra of 1,3-Butanesultone. The presented data, based on established spectroscopic

principles and comparison with related compounds, offers a valuable resource for researchers

and scientists working with this versatile synthetic intermediate. While experimentally-derived

data is preferred, this predictive framework serves as a robust guide for the identification and

characterization of 1,3-Butanesultone, enabling its confident application in drug development

and materials science. The provided experimental protocols offer a starting point for obtaining

high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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